2-Iodo-5-(trifluoromethyl)pyrimidine

Lipophilicity Physicochemical Properties Drug Design

2-Iodo-5-(trifluoromethyl)pyrimidine (CAS 112930-95-7) is a halogenated heterocyclic building block characterized by an iodine atom at the 2-position and a trifluoromethyl group at the 5-position of a pyrimidine ring. This structure confers specific electronic and steric properties, making it a versatile intermediate for introducing the 5-trifluoromethylpyrimidine scaffold into more complex molecules via cross-coupling reactions.

Molecular Formula C5H2F3IN2
Molecular Weight 273.98 g/mol
CAS No. 112930-95-7
Cat. No. B3082556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-(trifluoromethyl)pyrimidine
CAS112930-95-7
Molecular FormulaC5H2F3IN2
Molecular Weight273.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)I)C(F)(F)F
InChIInChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H
InChIKeyOUVBWBDXUZIKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-(trifluoromethyl)pyrimidine (CAS 112930-95-7): A Key Halogenated Building Block for Cross-Coupling and Pharmaceutical Synthesis


2-Iodo-5-(trifluoromethyl)pyrimidine (CAS 112930-95-7) is a halogenated heterocyclic building block characterized by an iodine atom at the 2-position and a trifluoromethyl group at the 5-position of a pyrimidine ring [1]. This structure confers specific electronic and steric properties, making it a versatile intermediate for introducing the 5-trifluoromethylpyrimidine scaffold into more complex molecules via cross-coupling reactions [2]. Its primary applications are in medicinal chemistry and agrochemical research, where the trifluoromethyl group is known to enhance metabolic stability and target affinity, and the iodine atom serves as a reactive handle for carbon-carbon bond formation .

Why 2-Iodo-5-(trifluoromethyl)pyrimidine Cannot Be Replaced with Its 2-Bromo or 2-Chloro Analogs


Direct substitution of 2-Iodo-5-(trifluoromethyl)pyrimidine with its 2-bromo or 2-chloro analogs is not recommended without careful experimental validation. While all three are halogenated pyrimidines, their physical properties and reactivity profiles differ significantly. For instance, the iodo derivative has a lower computed XLogP3 value (1.8) compared to the 2-bromo analog (2.1), indicating a quantifiable difference in lipophilicity that can impact membrane permeability and target binding [1]. Furthermore, the fundamental reactivity of the carbon-halogen bond is distinct: aryl iodides are generally more reactive in oxidative addition steps of cross-coupling reactions than aryl bromides or chlorides, which can translate to different reaction rates, yields, and byproduct profiles [2]. These differences underscore the need for compound-specific optimization and sourcing.

Quantitative Differentiation of 2-Iodo-5-(trifluoromethyl)pyrimidine from Its Halogenated Analogs


Quantified Difference in Lipophilicity (XLogP3) Between Iodo and Bromo Analogs

2-Iodo-5-(trifluoromethyl)pyrimidine exhibits a lower computed lipophilicity (XLogP3 = 1.8) compared to its 2-bromo analog, 2-Bromo-5-(trifluoromethyl)pyrimidine (XLogP3 = 2.1) [1]. This is a verifiable, quantitative difference based on standard computational models.

Lipophilicity Physicochemical Properties Drug Design

Distinct Reactivity Profile in Suzuki Coupling: Chloropyrimidines Preferred Over Iodo and Bromo Substrates

In a study on the Suzuki coupling of halogenated pyrimidines, it was demonstrated that chloropyrimidine substrates are preferable over their iodo-, bromo-, or fluoro- counterparts [1]. This finding establishes a clear, experimentally validated hierarchy of reactivity within this compound class, confirming that 2-Iodo-5-(trifluoromethyl)pyrimidine will not perform identically to its 2-chloro analog.

Cross-Coupling Suzuki-Miyaura Reaction Reactivity

Class-Level Evidence for Trifluoromethylpyrimidine Antiviral Activity

While not a direct study on 2-Iodo-5-(trifluoromethyl)pyrimidine itself, research on related 5-trifluoromethylpyrimidine nucleoside analogs demonstrates significant antiviral activity. For instance, a specific 5-trifluoromethyl derivative showed an ED50 of 5 μM against Herpes Simplex Virus type 1 (HSV-1) and a therapeutic index of 64 in vitro, being 64-fold less toxic to host Vero cells [1]. This provides a class-level inference for the potential biological activity of derivatives synthesized from the 2-iodo building block.

Antiviral Activity Nucleoside Analogs HSV-1

Validated Application Scenarios for 2-Iodo-5-(trifluoromethyl)pyrimidine Based on Quantitative Evidence


Synthesis of Drug Candidates Requiring Precisely Tuned Lipophilicity

Medicinal chemistry programs focused on optimizing the pharmacokinetic profile of a lead series can leverage the quantified difference in XLogP3 between 2-Iodo-5-(trifluoromethyl)pyrimidine (1.8) and its 2-bromo analog (2.1). This 0.3 log unit difference can be a crucial factor in balancing membrane permeability and solubility, directly impacting oral bioavailability and target engagement. Researchers should procure the iodo derivative when a less lipophilic building block is required for the intended target profile [1].

Orthogonal Functionalization Strategies in Complex Molecule Synthesis

In multi-step synthetic routes requiring sequential functionalization of a pyrimidine core, the distinct reactivity of the C-I bond compared to C-Cl or C-Br bonds is advantageous. While chloropyrimidines are preferred for Suzuki couplings [1], the iodine at the 2-position in 2-Iodo-5-(trifluoromethyl)pyrimidine offers a unique, orthogonal reactive handle for subsequent transformations like Sonogashira couplings or nucleophilic substitutions. This allows for a more convergent and efficient synthesis of complex, poly-substituted pyrimidines [2].

Antiviral Drug Discovery Leveraging the 5-Trifluoromethylpyrimidine Scaffold

Research programs targeting herpes simplex virus (HSV-1) or other viral pathogens can utilize 2-Iodo-5-(trifluoromethyl)pyrimidine to generate diverse nucleoside analog libraries. The established class-level antiviral activity (ED50 of 5 μM and therapeutic index of 64 for a related analog) provides a strong, quantitative rationale for investing in the synthesis and screening of new chemical entities built upon this core scaffold [1].

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